molecular formula C9H11Cl2NO B12335778 2-Amino-2-(3,5-dichlorophenyl)propan-1-ol

2-Amino-2-(3,5-dichlorophenyl)propan-1-ol

Cat. No.: B12335778
M. Wt: 220.09 g/mol
InChI Key: AKWBIZPYSIOVLX-UHFFFAOYSA-N
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Description

2-Amino-2-(3,5-dichlorophenyl)propan-1-ol is a chemical compound with the molecular formula C9H11Cl2NO. It is characterized by the presence of an amino group, a hydroxyl group, and two chlorine atoms attached to a phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2-(3,5-dichlorophenyl)propan-1-ol typically involves the reaction of 3,5-dichlorobenzaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced using a suitable reducing agent, such as sodium borohydride, to yield the desired amino alcohol .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-2-(3,5-dichlorophenyl)propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Amino-2-(3,5-dichlorophenyl)propan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-2-(3,5-dichlorophenyl)propan-1-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The chlorine atoms may enhance its binding affinity and specificity .

Comparison with Similar Compounds

  • 2-Amino-2-(3,4-dichlorophenyl)propan-1-ol
  • 2-Amino-2-(3,5-dibromophenyl)propan-1-ol
  • 2-Amino-2-(3,5-difluorophenyl)propan-1-ol

Comparison: Compared to its analogs, 2-Amino-2-(3,5-dichlorophenyl)propan-1-ol exhibits unique properties due to the presence of chlorine atoms, which influence its reactivity and binding characteristics. The dichloro substitution pattern enhances its stability and potential biological activity .

Properties

Molecular Formula

C9H11Cl2NO

Molecular Weight

220.09 g/mol

IUPAC Name

2-amino-2-(3,5-dichlorophenyl)propan-1-ol

InChI

InChI=1S/C9H11Cl2NO/c1-9(12,5-13)6-2-7(10)4-8(11)3-6/h2-4,13H,5,12H2,1H3

InChI Key

AKWBIZPYSIOVLX-UHFFFAOYSA-N

Canonical SMILES

CC(CO)(C1=CC(=CC(=C1)Cl)Cl)N

Origin of Product

United States

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